3-Methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 176592 typically involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Solvent: Acetic anhydride
Reaction Time: Several hours until the reaction is complete
Industrial Production Methods
Industrial production of NSC 176592 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification: Using crystallization or recrystallization techniques to obtain high-purity product
Quality Control: Ensuring the product meets industrial standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions
NSC 176592 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can react with the oxadiazole ring under mild conditions.
Major Products
Reduction Product: 3-methyl-5-(5-aminofuran-2-yl)-1,2,4-oxadiazole
Substitution Products: Various substituted oxadiazoles depending on the nucleophile used
Scientific Research Applications
NSC 176592 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of NSC 176592 involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways: It can inhibit certain enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(5-aminofuran-2-yl)-1,2,4-oxadiazole
- 3-methyl-5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole
Uniqueness
NSC 176592 is unique due to its specific nitrofuran moiety, which imparts distinct biological activities compared to other oxadiazoles.
Properties
CAS No. |
1455-83-0 |
---|---|
Molecular Formula |
C7H5N3O4 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
3-methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H5N3O4/c1-4-8-7(14-9-4)5-2-3-6(13-5)10(11)12/h2-3H,1H3 |
InChI Key |
WEHPEFNACJTHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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